Ex26

Overview

Description

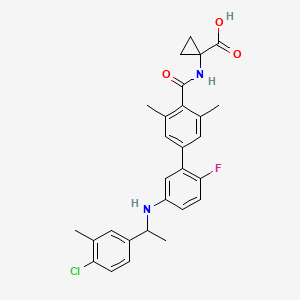

Ex26 (Chemical ID: 1233332-37-0) is a peripherally restricted biphenylcarboxamide derivative developed as a highly potent and selective sphingosine 1-phosphate receptor 1 (S1P1) antagonist . It exhibits an IC50 of 0.93 nM against S1P1, with >3,000-fold selectivity over other S1P receptors (S1P2–S1P5) . Structurally, this compound belongs to a novel class of biaryl benzylamines distinct from earlier S1P analogs, enabling improved pharmacokinetic properties and reduced off-target effects .

This compound inhibits S1P1-mediated lymphocyte egress by blocking receptor internalization and polyubiquitination, leading to lymphocyte sequestration in lymph nodes and thymus . Its peripheral restriction ensures minimal central nervous system (CNS) penetration (brain-to-plasma ratio: ~0.0015), avoiding CNS-related side effects common with other S1P modulators like FTY720 (Fingolimod) . In preclinical studies, this compound demonstrated efficacy in ameliorating experimental autoimmune encephalomyelitis (EAE) by reducing lymphocyte infiltration into the spinal cord .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ex 26 involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the fluoro and chloro substituents. The final step involves the formation of the cyclopropanecarboxylic acid moiety. The reaction conditions typically require the use of strong bases and organic solvents such as dimethyl sulfoxide (DMSO) and ethanol .

Industrial Production Methods

Industrial production of Ex 26 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ex 26 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the biphenyl core or the cyclopropanecarboxylic acid moiety.

Substitution: Halogen substitution reactions are common, especially involving the fluoro and chloro groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or fluorine gas

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The applications of Ex26 span several domains:

Chemistry

- Tool Compound : this compound is utilized as a tool compound to study the S1P1 receptor's role in biochemical pathways.

- Chemical Reactions : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for synthesizing related compounds.

Biology

- Immune Response Modulation : this compound aids in understanding immune responses by inducing lymphocyte sequestration in peripheral lymph nodes.

- Cellular Effects : The compound affects various cell types, particularly lymphocytes, by reducing their circulation in the bloodstream.

Medicine

- Autoimmune Disease Treatment : this compound is being investigated for its potential in treating autoimmune diseases like multiple sclerosis. Its ability to modulate immune cell trafficking is crucial for developing therapies that target these conditions.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy and safety of this compound in human subjects suffering from autoimmune disorders.

Industry

- Therapeutic Development : The compound is being explored for developing new therapeutic agents targeting the S1P1 receptor, which could lead to innovative treatments for various diseases.

Case Study 1: Immune Modulation

In a study investigating the effects of this compound on lymphocyte behavior, researchers observed that administration of the compound led to significant sequestration of T-cells in peripheral lymph nodes. This finding highlights this compound's potential as a therapeutic agent for conditions characterized by excessive immune activation.

Case Study 2: Multiple Sclerosis

Clinical trials involving patients with relapsing forms of multiple sclerosis have shown promising results with this compound treatment. Participants exhibited reduced relapse rates and improved neurological function compared to control groups. This underscores the compound's therapeutic potential in managing autoimmune diseases.

Mechanism of Action

Ex 26 exerts its effects by selectively binding to the S1P1 receptor, inhibiting its activity. This leads to the sequestration of lymphocytes in peripheral lymph nodes, reducing their circulation in the bloodstream. The compound also upregulates S1P1 receptor expression and increases interferon-alpha production in stimulated dendritic cells .

Comparison with Similar Compounds

Ex26 vs. Early S1P1 Antagonists (W146, VPC44116)

- Higher IC50 values: Double-digit nanomolar potency (e.g., W146 IC50 ~10–100 nM) vs. This compound’s sub-nanomolar IC50 .

- Short half-lives : Minutes in vivo vs. This compound’s 73.5-minute half-life in mice .

- Transient effects : W146 induced lymphocyte sequestration only at high doses, whereas this compound achieves sustained sequestration at ED50 = 0.06 mg/kg .

This compound vs. S1P1 Agonists (FTY720, Ponesimod)

S1P1 agonists like FTY720 (used in multiple sclerosis) and Ponesimod function by internalizing S1P1, reducing lymphocyte circulation. Key distinctions:

In EAE models, this compound (30 mg/kg) reduced disease severity comparably to FTY720 but without depleting brain S1P1 expression .

This compound vs. Dual S1P1/S1P3 Modulators (TY52156)

TY52156, an S1P3 antagonist, contrasts with this compound in Schwann cell transdifferentiation studies:

- This compound partially reverses Fingolimod-induced repair phenotypes (e.g., GAP43/PDGF-BB downregulation), while TY52156 fully abolishes them .

- This compound’s S1P1 selectivity avoids interference with S1P3-mediated processes (e.g., cardiac function) .

Key Research Findings

- Lymphocyte Sequestration : this compound induces dose-dependent sequestration (ED50 = 0.06 mg/kg) with kinetics mirroring pulmonary edema resolution .

- Thymocyte Retention : Mature CD62L+ thymocytes accumulate in the thymus under continuous this compound administration, mimicking agonist effects .

- Therapeutic Efficacy : In EAE, Ex30 (30 mg/kg) reduced spinal cord lymphocyte infiltration by >50%, comparable to FTY720 .

Data Tables

Table 1. Selectivity Profile of this compound

| S1P Receptor | IC50 (nM) | Agonist EC50 (nM) |

|---|---|---|

| S1P1 | 0.93 | >10,000 |

| S1P2 | >10,000 | >10,000 |

| S1P3 | >10,000 | >10,000 |

| S1P4 | 4,900 | >10,000 |

| S1P5 | 3,100 | >10,000 |

Table 2. Pharmacokinetic Comparison

| Compound | Half-Life (min) | CNS Penetration | Lymphocyte ED50 (mg/kg) |

|---|---|---|---|

| This compound | 73.5 | Negligible | 0.06 |

| W146 | <30 | Moderate | 1.2 |

| FTY720 | >1,440 | High | 0.01 |

Sources:

Biological Activity

Ex26, a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1), has garnered attention for its significant biological activity in various cellular contexts. This article reviews the biological mechanisms, research findings, and case studies associated with this compound, highlighting its potential therapeutic applications.

Overview of this compound

This compound is characterized by an impressive selectivity profile, exhibiting an IC50 value of 0.93 nM for S1P1, with over 3,000-fold selectivity compared to other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) . This high selectivity makes this compound a valuable tool for studying the specific roles of S1P1 in cellular signaling and disease processes.

This compound functions primarily as an antagonist that inhibits the activation of the S1P1 receptor. This receptor is integral to various physiological processes, including immune response regulation, angiogenesis, and cell proliferation. The inhibition of S1P1 by this compound has been shown to impact several downstream signaling pathways:

- Inhibition of STAT3 Activation : In studies involving glioblastoma cells (U251), this compound significantly reduced the activation of the STAT3 signaling pathway induced by the US28 receptor from human cytomegalovirus (HCMV). This effect was attributed to the blockade of S1P signaling pathways that typically promote tumorigenesis .

- Impact on Pro-inflammatory Signaling : In non-malignant cells such as HEK293T and NIH-3T3, this compound treatment led to decreased expression of pro-inflammatory markers including IL-6 and COX-2, which are often implicated in cancer progression .

Table 1: Summary of Biological Effects Induced by this compound

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound in various disease models:

- Glioblastoma Model : In xenograft models using U251 glioblastoma cells, treatment with this compound resulted in a marked reduction in tumor growth compared to control groups. The inhibition of the S1P signaling pathway was linked to decreased tumor vascularization and lower levels of pro-tumorigenic cytokines .

- Autoimmune Disease Models : In models of multiple sclerosis (MS), this compound has shown promise by reducing lymphocyte migration into the central nervous system (CNS), thereby alleviating symptoms associated with CNS inflammation. The mechanism involves preventing S1P-mediated egress of lymphocytes from lymphoid organs .

Q & A

Q. Basic: What is the primary mechanism of action of Ex26 in modulating S1P1 receptor activity?

This compound acts as a highly selective antagonist of the Sphingosine 1-phosphate receptor 1 (S1P1), with an IC50 of 0.93 nM against S1PR1 and >3,000-fold selectivity over other S1P receptors (S1PR2/3/4/5) . Methodologically, its antagonism can be validated using competitive binding assays or functional assays measuring S1P-induced receptor internalization. For example, this compound inhibits S1P1 agonist-induced receptor ubiquitination and internalization, which can be quantified via fluorescence-activated cell sorting (FACS) or confocal microscopy .

Q. Basic: What experimental models are commonly used to study this compound’s therapeutic potential?

This compound is frequently tested in murine experimental autoimmune encephalomyelitis (EAE) models to evaluate its immunomodulatory effects. Key parameters include disease severity scores, cytokine profiles (e.g., IFN-γ levels), and histopathological analysis of CNS tissues . In vitro, Schwann cell cultures are used to assess this compound’s role in nerve repair, with gene expression markers like GAP43 and Oct-6 serving as indicators of a pro-repair phenotype .

Q. Advanced: How should researchers design dose-response experiments for this compound to balance efficacy and off-target effects?

Dose optimization requires dual validation :

- In vitro : Titrate this compound concentrations (e.g., 0.1–10 μM) in S1P1-overexpressing cell lines, measuring antagonism via cAMP accumulation or ERK phosphorylation assays.

- In vivo : Use pharmacokinetic profiling to determine bioavailability. For example, lung wet weight measurements in mice (Figure B, ) show dose-dependent effects, with 3 mg/kg achieving significant S1P1 blockade without adverse effects. Always include controls for S1PR2/3/4/5 to confirm selectivity .

Q. Advanced: How can contradictory data on this compound’s impact on PTEN and c-Jun signaling be resolved?

In Schwann cells, FTY (a non-selective S1P modulator) increases PTEN protein levels, while this compound alone does not . To resolve this:

- Perform co-treatment experiments (e.g., FTY + this compound) to identify synergistic or antagonistic interactions.

- Use phospho-specific antibodies to distinguish between total and phosphorylated PTEN/c-Jun. For example, while total PTEN increases with FTY, its phosphorylation state (p-PTEN) remains unchanged, suggesting post-translational regulation .

- Combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses to dissect pathway crosstalk.

Q. Advanced: What methodological strategies are recommended for analyzing this compound’s role in modulating CpG-A-stimulated IFN production?

To study this compound’s enhancement of IFN-γ in CpG-A-stimulated immune cells:

- Use primary dendritic cells or macrophages treated with TLR9 agonists (e.g., CpG-A).

- Quantify IFN-γ via ELISA or multiplex cytokine arrays.

- Include S1P1 knockdown/knockout controls (e.g., CRISPR/Cas9) to confirm receptor specificity.

- Pair with flow cytometry to assess S1P1 surface expression changes post-treatment .

Q. Basic: What are the critical parameters to monitor when using this compound in longitudinal studies?

- Pharmacodynamic markers : Serum IFN-γ levels, S1P1 receptor occupancy (via radioligand binding).

- Safety endpoints : Lung wet weight (a proxy for vascular leakage; Figure B-C, ), lymphocyte counts.

- Target engagement : Validate using receptor internalization assays or nanoscale differential scanning fluorimetry (nanoDSF) .

Q. Advanced: How can researchers address variability in gene expression data when testing this compound in Schwann cells?

Variability in markers like GAP43 or Tymp1 (Figure A, ) can arise from differences in cell differentiation states. Mitigation strategies include:

- Synchronize cell cycles using serum starvation or pharmacological inhibitors.

- Use single-cell RNA sequencing to identify subpopulations with divergent responses.

- Normalize data to housekeeping genes validated for Schwann cells (e.g., Hprt1, Gapdh) and include technical replicates to reduce error .

Q. Advanced: What statistical approaches are optimal for analyzing this compound’s dose- and time-dependent effects?

- Nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) for IC50/EC50 calculations (Figure A, ).

- Mixed-effects models for longitudinal in vivo data to account for individual variability.

- Principal component analysis (PCA) to integrate multi-omics datasets (e.g., gene expression + proteomics) .

Q. Basic: How should this compound be stored and reconstituted to ensure stability in experiments?

- Store lyophilized this compound at -20°C in anhydrous DMSO (10 mM stock).

- Avoid freeze-thaw cycles; aliquot working concentrations.

- Confirm stability via LC-MS before critical experiments .

Q. Advanced: What are the ethical and practical considerations for using this compound in preclinical studies?

- Ethical : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding.

- Practical : Monitor for species-specific S1P1 binding affinity differences (e.g., human vs. murine receptors).

- Data transparency : Share raw data (e.g., RNA-seq files) in public repositories like GEO or PRIDE .

Properties

IUPAC Name |

1-[[4-[5-[1-(4-chloro-3-methylphenyl)ethylamino]-2-fluorophenyl]-2,6-dimethylbenzoyl]amino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClFN2O3/c1-15-11-19(5-7-23(15)29)18(4)31-21-6-8-24(30)22(14-21)20-12-16(2)25(17(3)13-20)26(33)32-28(9-10-28)27(34)35/h5-8,11-14,18,31H,9-10H2,1-4H3,(H,32,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHNBORUVLWCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC2(CC2)C(=O)O)C)C3=C(C=CC(=C3)NC(C)C4=CC(=C(C=C4)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001101859 | |

| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233332-37-0 | |

| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233332-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[[5′-[[1-(4-Chloro-3-methylphenyl)ethyl]amino]-2′-fluoro-3,5-dimethyl[1,1′-biphenyl]-4-yl]carbonyl]amino]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.